![molecular formula C10H8N2S2 B14736970 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione CAS No. 3310-52-9](/img/structure/B14736970.png)
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with isothiocyanates in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired thiazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoloquinazolines depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Quinazolinones: Compounds with a quinazoline core structure that have been widely studied for their medicinal properties.
Uniqueness
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
3310-52-9 |
|---|---|
Fórmula molecular |
C10H8N2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H8N2S2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 |
Clave InChI |
QUBWSQWOJBCPAX-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC3=CC=CC=C3C(=S)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



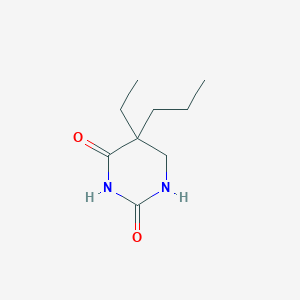


![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
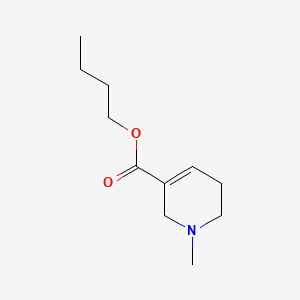
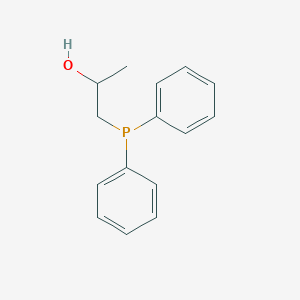
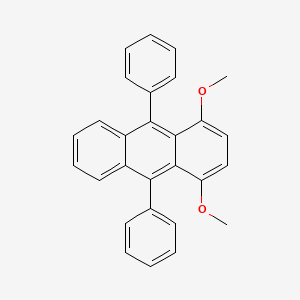

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

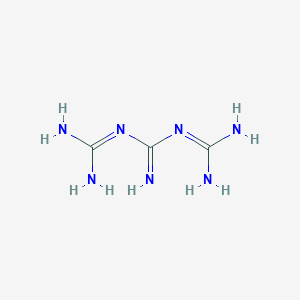
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

